molecular formula C14H10O3 B6377541 4-(2-Formylphenyl)-2-formylphenol CAS No. 1111120-67-2

4-(2-Formylphenyl)-2-formylphenol

Cat. No.: B6377541
CAS No.: 1111120-67-2
M. Wt: 226.23 g/mol
InChI Key: WPRXZJISRPMPMW-UHFFFAOYSA-N
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Description

4-(2-Formylphenyl)-2-formylphenol (CAS: 400747-55-9, molecular formula: C₁₄H₁₀O₃, molecular weight: 214.23 g/mol) is a bifunctional aromatic compound featuring two formyl (-CHO) groups at the 2- and 4-positions of a phenolic backbone. Its structure enables versatile reactivity, particularly in hydrogen bonding and coordination chemistry, making it valuable in polymer synthesis and crystal engineering . The compound is typically synthesized via condensation reactions involving hydroxybenzaldehyde derivatives and phosphoryl chloride under reflux conditions, as seen in analogous syntheses of tris(2-formylphenyl) phosphate .

Properties

IUPAC Name

5-(2-formylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-8-11-3-1-2-4-13(11)10-5-6-14(17)12(7-10)9-16/h1-9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRXZJISRPMPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685046
Record name 4'-Hydroxy[1,1'-biphenyl]-2,3'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111120-67-2
Record name 4'-Hydroxy[1,1'-biphenyl]-2,3'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Formylphenyl)-2-formylphenol typically involves the formylation of phenolic compounds. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired formylated product.

Industrial Production Methods

Industrial production of this compound may involve similar formylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Formylphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an alkaline medium or CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: 4-(2-Carboxyphenyl)-2-carboxyphenol.

    Reduction: 4-(2-Hydroxymethylphenyl)-2-hydroxymethylphenol.

    Substitution: 4-(2-Formylphenyl)-2-formyl-5-nitrophenol (nitration product).

Scientific Research Applications

4-(2-Formylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive formyl groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(2-Formylphenyl)-2-formylphenol involves its reactive formyl groups, which can form covalent bonds with nucleophiles such as amines and thiols. This reactivity allows it to modify biological molecules and pathways, potentially leading to therapeutic effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Key Comparisons

Structural Variations: Substituent Position: The position of formyl groups significantly impacts reactivity. For example, this compound’s para-formyl group facilitates polymer crosslinking , whereas 5-(4-Formylphenyl)-2-formylphenol’s meta-formyl group may hinder symmetry in supramolecular assemblies . Functional Groups: The ethylthio group in 4-(4-Ethylthiophenyl)-2-formylphenol introduces sulfur-based reactivity (e.g., thiol-ene click chemistry) , while the hydroxymethyl group in 2-Formyl-4-(4-hydroxymethylphenyl)phenol enhances solubility in polar solvents .

Synthetic Methods: Condensation Reactions: this compound is synthesized via methods similar to tris(2-formylphenyl) phosphate, involving phosphoryl chloride and hydroxybenzaldehydes . Diazenyl Derivatives: Compounds like 2-Formyl-4-(phenyldiazenyl)phenyl methyl carbonate are synthesized via diazo coupling, enabling applications in dyes .

Hydrogen Bonding and Crystal Packing: this compound forms robust hydrogen-bonded networks due to its two formyl groups and phenolic -OH, critical for crystal engineering . In contrast, 2-Formyl-4-(4-hydroxymethylphenyl)phenol’s hydroxymethyl group introduces additional hydrogen-bond donors, altering crystal packing .

Polymer Networks: Tris(2-formylphenyl) phosphate polymers demonstrate high thermal stability (80–86% yield), a property likely shared by this compound-based polymers .

Research Findings and Data

Thermal and Spectroscopic Data

  • Diazenyl Derivatives : FT-IR and Raman spectra confirm the presence of -N=N- and carbonate groups, with λmax in UV-Vis spectra around 450 nm .

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